![molecular formula C28H28N4OS B3014933 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894886-54-5](/img/structure/B3014933.png)
2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Description
2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C28H28N4OS and its molecular weight is 468.62. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
Compounds structurally related to 2-(benzylthio)-N-(2-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, specifically spirothiazolidinone derivatives, have been investigated for their potential antiviral properties. Research by Apaydın et al. (2020) found that certain spirothiazolidinone compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of such compounds, including the one , for developing new antiviral medications (Apaydın et al., 2020).
Synthesis and Derivative Studies
The synthesis of related compounds has been a focus in research for their application in medicinal chemistry. For instance, Feliu et al. (2004) explored the preparation of a compound library based on a spiropiperidine motif, which is similar in structure to the compound . This demonstrates the compound's relevance in the synthesis of diverse chemical libraries for potential therapeutic applications (Feliu et al., 2004).
Potential in Cancer Treatment
Research on spirocyclic compounds, such as the one described, has extended into cancer treatment applications. Fleita et al. (2013) synthesized and evaluated a series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone rings as potential epidermal growth factor receptor inhibitors, showing promise in anti-breast cancer activity. This suggests that derivatives of this compound could be relevant in cancer research (Fleita et al., 2013).
Anticonvulsant Activity
Spirocyclic compounds, akin to the compound of interest, have been studied for their anticonvulsant properties. Obniska et al. (2006) synthesized N-phenyl- and N-benzyl-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated them for anticonvulsant activity. Their findings indicated a potential for such compounds in the development of new anticonvulsant medications (Obniska et al., 2006).
properties
IUPAC Name |
3-benzylsulfanyl-N-(2-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4OS/c1-21-10-8-9-15-24(21)29-27(33)32-18-16-28(17-19-32)30-25(23-13-6-3-7-14-23)26(31-28)34-20-22-11-4-2-5-12-22/h2-15H,16-20H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCSMFUVYXABMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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